![molecular formula C2H5FO3S B2893900 2-Hydroxyethane-1-sulfonyl fluoride CAS No. 1893924-11-2](/img/structure/B2893900.png)
2-Hydroxyethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1893924-11-2 . It has a molecular weight of 128.12 .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .
Chemical Reactions Analysis
Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . In a copper-free Sandmeyer-type fluorosulfonylation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source, aryldiazonium salts are transformed into sulfonyl fluorides .
Scientific Research Applications
Organic Synthesis
2-Hydroxyethane-1-sulfonyl fluoride serves as a versatile intermediate in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules is particularly valuable for constructing complex molecules with potential pharmacological properties . The compound can be used to generate fluorosulfonyl radicals, which are instrumental in creating diverse functionalized sulfonyl fluorides.
Chemical Biology
In chemical biology, 2-Hydroxyethane-1-sulfonyl fluoride is used to modify biomolecules. It can act as a bioconjugation agent, allowing researchers to attach various probes or tags to proteins or nucleic acids. This is crucial for studying biological processes and identifying molecular interactions .
Drug Discovery
The introduction of sulfonyl fluoride groups into drug candidates can significantly affect their pharmacokinetic and pharmacodynamic profiles. 2-Hydroxyethane-1-sulfonyl fluoride is used in the synthesis of these compounds, aiding in the development of new medications with improved efficacy and safety profiles .
Materials Science
Sulfonyl fluorides, derived from 2-Hydroxyethane-1-sulfonyl fluoride, are used in materials science to create novel polymers and coatings. These materials often exhibit unique properties such as resistance to degradation, thermal stability, and chemical inertness .
Click Chemistry
The concept of Sulfur (VI) Fluoride Exchange (SuFEx) has positioned sulfonyl fluorides as key players in click chemistry. 2-Hydroxyethane-1-sulfonyl fluoride can participate in SuFEx reactions, enabling the rapid and selective formation of covalent bonds in the synthesis of complex molecular architectures .
Analytical Chemistry
In analytical chemistry, 2-Hydroxyethane-1-sulfonyl fluoride can be used as a derivatization agent to enhance the detection of various compounds. Its reactivity with specific functional groups makes it suitable for use in chromatography and mass spectrometry to improve the analysis of small molecules .
Environmental Chemistry
The compound’s reactivity with pollutants makes it a candidate for environmental cleanup applications. It can potentially be used to neutralize or transform hazardous chemicals into less harmful substances .
Catalysis
2-Hydroxyethane-1-sulfonyl fluoride can act as a catalyst or a catalyst precursor in various chemical reactions. Its ability to transfer the sulfonyl fluoride group can be harnessed to catalyze transformations that are challenging to achieve with traditional catalysts .
Safety and Hazards
2-Hydroxyethane-1-sulfonyl fluoride is toxic if swallowed and causes severe skin burns and eye damage . It is advised not to breathe dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Relevant Papers
Relevant papers on 2-Hydroxyethane-1-sulfonyl fluoride can be found at Sigma-Aldrich and Organic Chemistry Frontiers .
Mechanism of Action
Target of Action
2-Hydroxyethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has been found to have diverse applications in the field of medicinal chemistry and chemical biology . The primary targets of this compound are proteins, specifically amino acids such as tyrosine, lysine, serine, threonine, and histidine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of the protein.
Mode of Action
The compound acts as an electrophilic warhead, engaging with nucleophilic amino acid residues in proteins . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, makes them attractive for these applications . The compound can selectively manipulate molecules that already contain a sulfonyl fluoride group, leading to new activation methods .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests it may have good stability and bioavailability .
properties
IUPAC Name |
2-hydroxyethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMURXKSLXJLVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.